molecular formula C12H16ClNO B4558707 N-butyl-2-(4-chlorophenyl)acetamide

N-butyl-2-(4-chlorophenyl)acetamide

Cat. No.: B4558707
M. Wt: 225.71 g/mol
InChI Key: IMQOJKRMXQNWKG-UHFFFAOYSA-N
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Description

N-Butyl-2-(4-chlorophenyl)acetamide is an N-substituted acetamide derivative characterized by a butyl chain attached to the amide nitrogen and a 4-chlorophenyl group at the acetamide’s α-carbon.

Properties

IUPAC Name

N-butyl-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-2-3-8-14-12(15)9-10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQOJKRMXQNWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2-(4-chlorophenyl)acetamide typically involves the reaction of 4-chlorophenylacetic acid with butylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-butyl-2-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-butyl-2-(4-chlorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of N-butyl-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Key structural variations among analogs include substituents on the phenyl ring, alkyl chain length, and additional functional groups (e.g., hydrazones, sulfanyl, or heterocyclic moieties). These modifications significantly influence melting points, solubility, and molecular interactions.

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Melting Point (°C) Molecular Weight (g/mol) Key Substituents Source
N-Butyl-2-(4-chlorophenyl)acetamide* C₁₂H₁₆ClNO Not reported 237.72 Butyl, 4-Cl-phenyl Inferred
N-Butyl-2-[(4-Cl-phenyl)hydrazono]acetamide (5c) C₁₃H₁₇ClN₃O 86 361 Hydrazono, hydroxycarbamimidoyl
N-Hexyl-2-[(4-Cl-phenyl)hydrazono]acetamide (5d) C₁₅H₂₁ClN₃O 82 338 Hexyl, hydrazono
N-Butyl-2-(3-Cl-4-OH-phenyl)acetamide (15) C₁₂H₁₆ClNO₂ Not reported 253.72 Butyl, 3-Cl-4-OH-phenyl
2-(Butylsulfanyl)-N-(4-Cl-2-Me-phenyl)acetamide C₁₃H₁₈ClNOS Not reported 271.81 Butylsulfanyl, 4-Cl-2-Me-phenyl

*Note: Data for this compound inferred from analogs.

  • Impact of Alkyl Chain Length : Increasing the alkyl chain (e.g., hexyl in 5d vs. butyl in 5c) reduces melting points (82°C vs. 86°C), likely due to decreased crystallinity .
  • Electron-Withdrawing Groups: The 4-chlorophenyl group enhances stability through hydrophobic and halogen-bonding interactions.
  • Heterocyclic Additions: Compounds with triazole (e.g., compound 6 in ) or quinazolinone (e.g., CAS 1252928-39-4 in ) moieties exhibit higher molecular weights and altered bioavailability.

Enzyme Inhibition :

  • 17β-HSD2 Inhibition : N-Butyl-2-(3-chloro-4-hydroxyphenyl)acetamide (15) showed moderate activity due to hydrophobic interactions from the butyl chain. Adding a second aromatic ring (e.g., phenethyl in compound 13) increased potency, highlighting the importance of aromatic stacking in enzyme binding .

Pharmacological Notes:

  • Hydrophobic Interactions : The butyl chain in this compound analogs enhances membrane permeability and target engagement in hydrophobic enzyme pockets .
  • Chlorine Substituents : The 4-Cl group improves metabolic stability by resisting oxidative degradation, a feature critical for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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